REACTION_CXSMILES
|
N[C:2]1[CH:3]=[C:4]([Cl:9])[C:5]([Cl:8])=[N:6][CH:7]=1.[N+]([O-])([O-])=O.[Na+].C(O)(=O)C.[S:19](=[O:21])=[O:20].[ClH:22]>O>[Cl:9][C:4]1[CH:3]=[C:2]([S:19]([Cl:22])(=[O:21])=[O:20])[CH:7]=[N:6][C:5]=1[Cl:8] |f:1.2|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C(=NC1)Cl)Cl
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
8.5 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Na+]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)=O
|
Name
|
cupric chloride dihydrate
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
ice water
|
Quantity
|
12 L
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at such a rate that the temperature was maintained below 10° C
|
Type
|
ADDITION
|
Details
|
after the addition
|
Type
|
TEMPERATURE
|
Details
|
the solution cooled to 5° C
|
Type
|
CUSTOM
|
Details
|
The reaction PG,38
|
Type
|
STIRRING
|
Details
|
was stirred at 5° C. for 20 minutes
|
Duration
|
20 min
|
Type
|
WAIT
|
Details
|
room temperature for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The resulting solids were filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
air-dried
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(C=NC1Cl)S(=O)(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |